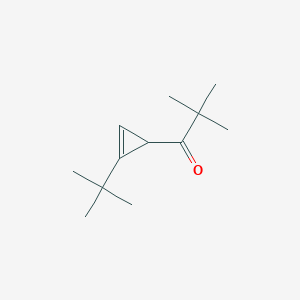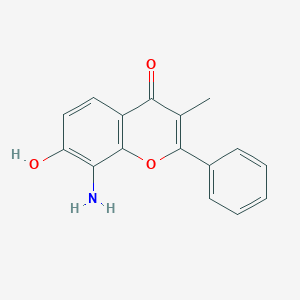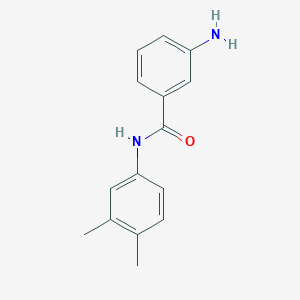
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride, also known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic drug that is commonly used in research laboratories. This drug is a synthetic compound that acts as a selective antagonist of muscarinic acetylcholine receptors. It has a wide range of applications in scientific research, including neuroscience, pharmacology, and toxicology.
Mechanism Of Action
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate acts as a selective antagonist of muscarinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, thereby blocking the downstream signaling pathway. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating various physiological processes such as heart rate, digestion, and respiratory rate.
Biochemical And Physiological Effects
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of acetylcholine and other neurotransmitters, inhibit the activity of certain enzymes, and alter the expression of various genes. Physiologically, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to cause a decrease in heart rate, blood pressure, and gastrointestinal motility.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its high selectivity for muscarinic acetylcholine receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has a long half-life and can be administered orally, making it convenient for use in animal studies.
One limitation of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its potential for off-target effects. While it is highly selective for muscarinic receptors, it may still interact with other receptors or enzymes in the body. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may have different effects in different animal models, making it difficult to generalize findings across species.
Future Directions
There are several future directions for research involving 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate. One area of interest is the role of muscarinic receptors in the development and progression of neurodegenerative diseases such as Alzheimer's disease. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may be useful in investigating the effects of muscarinic receptor blockade on other physiological systems, such as the immune system or the endocrine system. Finally, further research is needed to fully understand the potential off-target effects of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate and to develop more selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate involves the reaction of 1,1-Diphenylbutanol with dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfate to give the final product.
Scientific Research Applications
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate is commonly used in scientific research as a tool to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. It has been used to investigate the effects of muscarinic receptor activation on neurotransmitter release, synaptic plasticity, and cognitive function. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been used to study the role of muscarinic receptors in the development and progression of diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
properties
CAS RN |
101491-78-5 |
|---|---|
Product Name |
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride |
Molecular Formula |
C21H29ClN2O2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H |
InChI Key |
ZUAZLBFYMXVODD-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
synonyms |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





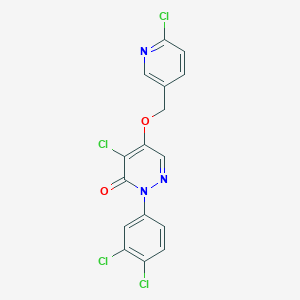
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
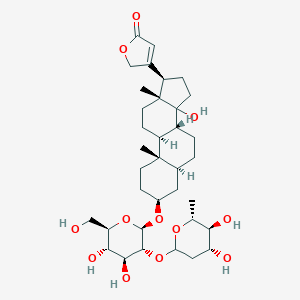
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)

